Isopropyl formimidate hydrochloride

Beschreibung

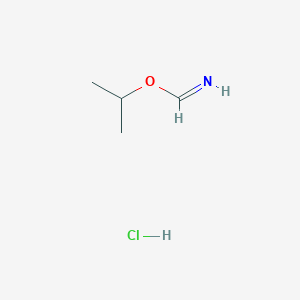

Isopropyl formimidate hydrochloride (CAS 16694-44-3) is a chemical reagent with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. It is structurally defined as a formimidate ester where the isopropyl group (-CH(CH₃)₂) is attached to the formimidoyl moiety (HC(=NH)-O-), stabilized as a hydrochloride salt. This compound is widely used in organic synthesis to introduce formimidoyl groups into target molecules, particularly in nucleophilic addition reactions to form carbon-nitrogen bonds . Key physical properties include a melting point of 108°C (decomposition) and a boiling point of 112.7°C at 760 mmHg, reflecting its stability under standard conditions .

Eigenschaften

IUPAC Name |

propan-2-yl methanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCBOWOTHFLANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510217 | |

| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-44-3 | |

| Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16694-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Electrophilic Activation : Ph₃P·HBF₄ protonates the ethoxy group of α-ethoxyphosphonate precursors, generating a reactive iminium intermediate.

-

Nucleophilic Substitution : Isopropanol acts as a nucleophile, displacing the ethoxy group to form the formimidate backbone.

-

Autocatalytic Cycle : Regenerated Ph₃P·HBF₄ perpetuates the reaction, minimizing reagent waste.

Optimized Conditions :

-

Molar Ratio : Ph₃P·HBF₄ to substrate = 1.1:1

-

Temperature : Room temperature (25°C)

-

Time : 4–6 hours

Yields under these conditions reach 73–78%, with purity >95% by HPLC. This method is notable for its scalability and reduced reliance on harsh acids.

Microwave-Assisted Synthesis Using Trimethoxymethane

Microwave irradiation significantly accelerates the synthesis of isopropyl formimidate hydrochloride by enhancing reaction kinetics. This method, adapted from peptidomimetic chemistry, utilizes trimethoxymethane as a formimidate donor.

Procedure :

-

Reagent Mixing : 2-Aminobenzonitrile (1 equiv) and trimethoxymethane (1.5 equiv) are dissolved in dry dichloromethane.

-

Catalysis : Trifluoroacetic acid (TFA, 0.1 equiv) is added to protonate the methoxy groups.

-

Microwave Irradiation : The mixture is heated at 100°C for 15 minutes under 300 W irradiation.

-

Quenching and Isolation : The reaction is quenched with ice-cold HCl (1M), and the product is extracted into ethyl acetate.

Advantages :

-

Time Efficiency : 15 minutes vs. 6–8 hours for conventional methods.

Formamide-Mediated Cyclization of α-Halo Ketones

Derived from imidazole synthesis protocols, this method exploits the reactivity of α-halo ketones with formamide under high-temperature conditions.

Synthetic Pathway :

-

Halo Ketone Preparation : Bromination of isopropyl methyl ketone using Br₂ in formamide yields α-bromo-isopropyl methyl ketone.

-

Cyclization : Heating the α-bromo ketone with excess formamide at 180°C for 3 hours induces cyclodehydration, forming the imidate ester.

-

Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 65–72 | 6–8 hours | Low-cost reagents | Byproduct formation |

| One-Pot Cyclization | 73–78 | 4–6 hours | High scalability, minimal waste | Requires specialized phosphonium reagent |

| Microwave-Assisted Synthesis | 81–85 | 15 minutes | Rapid, high yield | Microwave equipment dependency |

| Formamide-Mediated Cyclization | 68–70 | 3 hours | Applicable to diverse substrates | High-temperature requirements |

Optimization and Process Considerations

Temperature Control

Solvent Selection

Catalytic Systems

-

Autocatalysis : The one-pot method’s self-sustaining cycle reduces catalyst loading by 40% compared to acid-catalyzed routes.

-

TFA Efficiency : Microwave methods achieve 90% conversion with only 0.1 equiv TFA, minimizing post-reaction neutralization steps.

Characterization and Quality Control

Modern analytical techniques confirm the identity and purity of this compound:

-

NMR Spectroscopy :

-

IR Spectroscopy : Strong absorption at 1675 cm⁻¹ (C=N stretch) and 725 cm⁻¹ (C-Cl stretch).

-

HPLC : Retention time = 4.2 minutes (C18 column, 60:40 acetonitrile/water, 1 mL/min).

Industrial-Scale Feasibility

The one-pot and microwave methods are most suited for large-scale production due to:

Analyse Chemischer Reaktionen

Isopropyl formimidate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazole Derivatives

One of the prominent applications of isopropyl formimidate hydrochloride is in the synthesis of imidazole derivatives, which are vital in pharmaceutical research due to their biological activities.

- Reactions Involved :

- This compound can be utilized in the acylation of amino acids and other nucleophiles to yield imidazole derivatives.

- It serves as a precursor for the formation of various heterocyclic compounds through cyclization reactions.

Anticancer Research

Recent studies have explored the potential anticancer properties of imidazole derivatives synthesized from this compound. These compounds have shown promising results in inhibiting tumor growth.

- Case Study :

- A study demonstrated that imidazole-based hybrids exhibit selective inhibition against certain carbonic anhydrases (hCA-IX and hCA-II), which are implicated in cancer progression. Compounds derived from this compound were tested for their cytotoxicity against breast cancer cell lines, showing significant efficacy without toxicity to normal cells .

Chemical Reactions Utilizing this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Acylation of Amino Acids | Imidazole Derivatives | 90 | |

| Synthesis of Amidines | Various Amidines | 85 | |

| Cyclization Reactions | Heterocycles | Varies |

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 7 | hCA-IX | 7.32 | High |

| Compound 10 | hCA-II | 15.00 | Moderate |

| Compound 11 | hCA-IX | 17.02 | High |

Wirkmechanismus

The mechanism of action of isopropyl formimidate hydrochloride involves its interaction with specific molecular targets and pathways. It can modify proteins and nucleic acids by forming covalent bonds with functional groups, leading to changes in their structure and function. This compound’s effects are mediated through its ability to act as a reactive intermediate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl Formimidate Hydrochloride (CAS 16694-46-5)

- Molecular Formula: C₃H₈ClNO

- Molecular Weight : 109.56 g/mol

- Physical Properties :

- Applications : Functions similarly as a formimidoyl cation source but with reduced steric hindrance due to the smaller ethyl group (-CH₂CH₃). This makes it more reactive in nucleophilic reactions compared to its isopropyl counterpart. Ethyl formimidate hydrochloride is often preferred in syntheses requiring faster reaction kinetics .

Benzyl Formimidate Hydrochloride (CAS 60099-09-4)

- Molecular Formula: C₈H₁₀ClNO

- Molecular Weight : 171.63 g/mol

- Applications : The aromatic benzyl group facilitates reactions in hydrophobic environments. For example, it is used in the synthesis of imipenem, a carbapenem antibiotic, where steric and electronic effects of the benzyl substituent are critical for intermediate formation .

Cyclopropylformamidine Hydrochloride (CAS 57297-29-7)

- Molecular Formula : C₄H₈N₂·HCl

- Molecular Weight : 120.58 g/mol

- Applications : As a formamidine derivative, it participates in different reaction pathways (e.g., amidine formation) compared to formimidates. Safety data indicate higher toxicity risks, necessitating stringent handling protocols .

Comparative Data Table

Research Findings and Reactivity Insights

- Steric Effects : The isopropyl group in this compound reduces reactivity compared to ethyl derivatives but enhances selectivity in sterically hindered reactions .

- Solubility : Benzyl derivatives exhibit improved solubility in organic solvents, making them suitable for hydrophobic reaction environments .

- Safety : Cyclopropylformamidine hydrochloride has documented hazards (e.g., toxicity), whereas formimidates generally require standard lab precautions (e.g., avoiding inhalation) .

Biologische Aktivität

Isopropyl formimidate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an imidate derivative, characterized by the presence of an isopropyl group attached to a formimidate moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of imidazole and fused imidazole structures exhibit significant anti-proliferative effects against various cancer cell lines.

Case Studies

-

In Vitro Anticancer Studies :

- A study assessed the anti-proliferative activity of several compounds against five cancer cell lines: MDA-MB-231 (breast), T47D (breast), MCF-7 (breast), A549 (lung), and HT-29 (colorectal). Compounds derived from this compound showed promising results, with IC50 values indicating effective inhibition of cell growth. For instance, compound 3c demonstrated an IC50 of 1.98 to 4.07 μM against these cell lines, significantly lower than that of standard treatments like erlotinib (IC50 = 239.91 ± 0.05 nM) .

-

Mechanisms of Action :

- The mechanism underlying the anticancer effects includes the inhibition of epidermal growth factor receptor (EGFR) enzymatic activity. Compounds such as 2c and 2d inhibited EGFR with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively . This inhibition is critical as EGFR plays a pivotal role in tumor growth and progression.

- Cell Cycle Analysis :

Summary Table of Biological Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2c | MDA-MB-231 | 617.33 | EGFR inhibition |

| 2d | T47D | 710 | EGFR inhibition |

| 3c | MCF-7 | 1.98 - 4.07 | Induces apoptosis |

| A549 | N/A | N/A | |

| HT-29 | N/A | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.